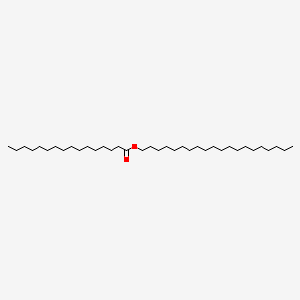
Icosyl palmitate
Übersicht
Beschreibung
Icosyl palmitate is a chemical compound with the molecular formula C36H72O2 . It contains a total of 110 atoms; 72 Hydrogen atoms, 36 Carbon atoms, and 2 Oxygen atoms . The molecule contains a total of 109 bonds, including 37 non-H bonds, 1 multiple bond, 34 rotatable bonds, 1 double bond, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of Icosyl palmitate can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Molecular Structure Analysis
The molecular structure of Icosyl palmitate includes a total of 109 bonds, 37 non-H bonds, 1 multiple bond, 34 rotatable bonds, 1 double bond, and 1 aliphatic ester . The molecular formula is C36H72O2 .Chemical Reactions Analysis
Icosyl palmitate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Physical And Chemical Properties Analysis
Icosyl palmitate has a molecular weight of 536.970 . It has a LogP value of 13.7, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Nanoemulsion and Hydrogel Systems for Topical Delivery
Icosyl palmitate, as a component of retinyl palmitate, has been studied for its role in improving topical delivery systems. A study by Algahtani, Ahmad, and Ahmad (2020) explored the formulation of a nanoemulgel, incorporating retinyl palmitate into a nanoemulsion that was then dispersed into a hydrogel system. This formulation aimed to enhance skin permeability and UV and storage stability of retinyl palmitate, a vitamin A ester used for various skin disorders.
Microbial Production for Cosmeceutical Applications
Another research area focuses on the microbial production of retinyl palmitate for cosmeceutical use. Choi et al. (2020) in their study published in "Antioxidants" demonstrated the microbial synthesis of retinyl palmitate using Escherichia coli. The study highlighted the high production yield through fed-batch fermentation and observed significant benefits in skin physiology, such as increased cellular retinoic acid-binding protein 2 mRNA levels, cell proliferation, and procollagen synthesis, indicating anti-aging effects (Choi et al., 2020).
Role in Inflammatory and Stress Responses
The role of palmitate, a constituent of icosyl palmitate, in cellular responses is also a significant research area. For instance, Namgaladze et al. (2014) investigated how palmitate affects inflammatory pathways and endoplasmic reticulum (ER) stress responses in macrophages, contributing to insulin resistance linked to the metabolic syndrome (Namgaladze et al., 2014). Maloney et al. (2009) explored the activation of NF-&kgr;B in endothelial cells by palmitate, focusing on the role of NADPH oxidase–dependent production of superoxide in response to TLR4 activation (Maloney et al., 2009).
Effect on Metabolic Pathways
Studies have also focused on the impact of palmitate on metabolic pathways and cellular energy dynamics. For instance, Carlsson, Borg, and Welsh (1999) researched the effects of prolonged exposure to palmitate on isolated rat islets, noting changes in respiration, ATP contents, mitochondrial membrane potential, and reactive oxygen species generation (Carlsson et al., 1999).
Mitochondrial Function and Cellular Apoptosis
Palmitate's effect on mitochondrial function and cellular apoptosis is another area of interest. Kong and Rabkin (2000) explored how palmitate induces apoptotic cell death in cardiomyocytes, focusing on the mitochondrial mechanisms and the potential protective role of cyclosporin A (Kong & Rabkin, 2000).
Zukünftige Richtungen
While specific future directions for Icosyl palmitate were not found in the search results, research into related compounds like palmitic acid suggests that understanding the regulation and functions of such compounds in cell signaling and diseases could be a promising avenue for future research . This could potentially expand the “druggable” proteome and provide new targets for pharmacological intervention .
Eigenschaften
IUPAC Name |
icosyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQAAHBXTQQRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176947 | |
| Record name | Icosyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Icosyl palmitate | |
CAS RN |
22413-01-0 | |
| Record name | Eicosyl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icosyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)



![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)



![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)

